![molecular formula C20H15ClN4 B565171 Vatalanib-d4 Dihydrochloride CAS No. 1246820-27-8](/img/structure/B565171.png)
Vatalanib-d4 Dihydrochloride
説明
Vatalanib-d4 Dihydrochloride, also known as PTK787/ZK222584, is a potent and selective inhibitor of the vascular endothelial growth factor receptor tyrosine kinases 1 and 2 (VEGFR-1 and VEGFR-2). Vatalanib-d4 Dihydrochloride has been demonstrated to be effective in the treatment of various types of cancer, including renal cell carcinoma, colorectal cancer, non-small cell lung cancer, and glioblastoma. Vatalanib-d4 Dihydrochloride has also been studied as a potential therapeutic agent for the treatment of other diseases, such as diabetes, macular degeneration, and psoriasis.
科学的研究の応用
Angiogenesis Inhibition
Vatalanib-d4 Dihydrochloride has been identified as a promising inhibitor of angiogenesis. It targets the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial in angiogenesis, the process through which new blood vessels form from pre-existing ones. This characteristic makes it a potential candidate in the treatment of diseases where angiogenesis plays a key role, such as cancer. The clinical development of Vatalanib has shown early promising results, indicating its potential in therapeutic interventions targeting angiogenesis-related pathologies (Zakarija & Soff, 2005).
Neuro-Oncology
In the field of neuro-oncology, studies have explored the efficacy of Vatalanib-d4 Dihydrochloride. Specifically, research presented at the Society for Neuro-Oncology annual meeting highlighted Phase II trials of Vatalanib for recurrent or progressive meningiomas. These trials indicated a hint of activity, suggesting that Vatalanib-d4 Dihydrochloride might have potential applications in treating certain types of brain tumors (Ahluwalia, 2011).
Stomatitis and VEGFR-Tyrosine Kinase Inhibitors
Research has also focused on the role of Vatalanib as a multi-targeted tyrosine kinase inhibitor (TKI). This class of drugs, including Vatalanib, shows specific adverse events such as stomatitis. The review of reports involving patients treated with Vatalanib demonstrated a prevalence of low-grade stomatitis (grades 1 and 2), differing from patients treated with conventional chemotherapy, where mucositis is predominantly of higher grades. This finding suggests that Vatalanib-d4 Dihydrochloride, as part of the VEGFR-TKIs class, could have a comparatively milder side-effect profile in terms of stomatitis (Arena et al., 2018).
特性
IUPAC Name |
N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678666 | |
Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vatalanib-d4 Dihydrochloride | |
CAS RN |
1246820-27-8 | |
Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。